

Confirming the Structure of (1-Cyanocyclohexyl)acetic acid via Spectroscopy: A Comparative Guide

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Compound of Interest

Compound Name: (1-Cyanocyclohexyl)acetic acid

Cat. No.: B195784

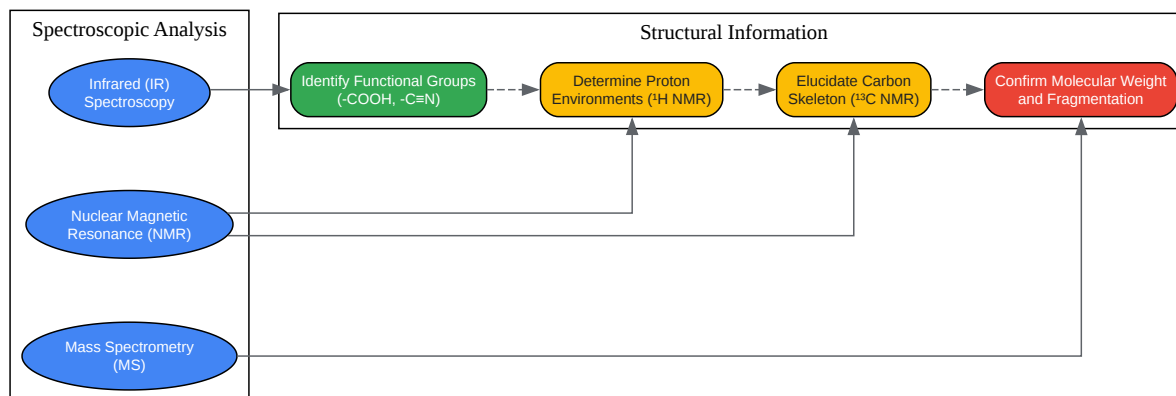
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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the spectroscopic data expected for **(1-Cyanocyclohexyl)acetic acid**, a key intermediate in the synthesis of various pharmaceuticals. By leveraging Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy (^1H and ^{13}C), and Mass Spectrometry (MS), researchers can unequivocally confirm the structure of this molecule. The following sections detail the expected quantitative data, based on characteristic values for its functional groups, and provide standardized experimental protocols.

Structural Confirmation Workflow

The confirmation of the molecular structure of **(1-Cyanocyclohexyl)acetic acid** is a stepwise process. Initially, functional groups are identified using IR spectroscopy. Subsequently, the proton and carbon environments are elucidated via ^1H and ^{13}C NMR, respectively. Finally, the molecular weight and fragmentation pattern are confirmed by mass spectrometry.



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Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com